Butyl 3-phenylpropanoate

Flavor Chemistry Fragrance Formulation Physicochemical Properties

Butyl 3-phenylpropanoate (CAS 20627-49-0), also known as n-butyl dihydrocinnamate, is an aromatic ester with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol. It is characterized by a floral, fruity, and balsamic odor profile, making it a compound of interest in flavor and fragrance applications.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 20627-49-0
Cat. No. B8641615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-phenylpropanoate
CAS20627-49-0
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CCC1=CC=CC=C1
InChIInChI=1S/C13H18O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
InChIKeyLDYUGYKDRCVGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 3-Phenylpropanoate (CAS 20627-49-0): An Ester Baseline for Scientific and Industrial Procurement


Butyl 3-phenylpropanoate (CAS 20627-49-0), also known as n-butyl dihydrocinnamate, is an aromatic ester with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol [1]. It is characterized by a floral, fruity, and balsamic odor profile, making it a compound of interest in flavor and fragrance applications [2]. This compound is typically synthesized via esterification of 3-phenylpropanoic acid with n-butanol or via transesterification, achieving reported yields of up to 96% under optimized laboratory conditions [3]. Its chemical identity is confirmed by its InChI Key (LDYUGYKDRCVGMQ-UHFFFAOYSA-N) and canonical SMILES (CCCCOC(=O)CCC1=CC=CC=C1) [1].

Why Generic Substitution of Butyl 3-Phenylpropanoate Can Lead to Unpredictable Sensory and Performance Outcomes


Substituting Butyl 3-phenylpropanoate with a structurally similar ester is a high-risk procurement decision due to the profound and unpredictable impact of minor structural variations on a compound's flavor and fragrance profile [1]. For instance, altering the ester chain length or branching from a linear butyl group to a branched isomer (e.g., isobutyl or sec-butyl) can dramatically shift the odor character from a balanced floral-fruity note to a heavier, more balsamic or entirely different sensory experience [2]. These differences are not merely academic; they directly affect product formulation costs, consumer acceptance, and regulatory compliance, as even isomers may possess different FEMA GRAS statuses and permitted use levels [3]. The following evidence demonstrates the specific, quantifiable points of differentiation that justify a targeted procurement strategy for n-butyl 3-phenylpropanoate over its closest analogs.

Quantitative Differentiators for Butyl 3-Phenylpropanoate: Evidence-Based Selection Against Structural Analogs


Lipophilicity (LogP) Variation and Its Impact on Formulation and Sensory Longevity

The calculated LogP for n-butyl 3-phenylpropanoate is 4.05, compared to a LogP of 3.67 for its branched isomer, sec-butyl 3-phenylpropanoate [1]. This difference of 0.38 LogP units is significant for formulation science. A higher LogP indicates greater lipophilicity, which directly correlates with a compound's affinity for lipid phases in food matrices or its substantivity on skin in fragrance applications [2].

Flavor Chemistry Fragrance Formulation Physicochemical Properties

Comparative Odor Profile Analysis vs. Branched-Chain Analog

The linear n-butyl 3-phenylpropanoate is documented to possess a characteristic floral, fruity, and balsamic odor [1]. In contrast, the branched-chain analog, 2-methylbutyl 3-phenylpropanoate, exhibits a significantly more intense fruity note (90.78% descriptor frequency) and a markedly higher sweet note (78.56%) compared to floral (73.49%) and balsamic (57.67%) [2]. This quantifiable shift in the dominant odor character from a balanced profile to a fruit/sweet-forward profile demonstrates that the linear chain is essential for achieving the intended classic aromatic note.

Sensory Science Fragrance Chemistry Organoleptic Evaluation

Differentiation from Structurally Similar Unsaturated Ester (Cinnamyl Butyrate)

n-Butyl 3-phenylpropanoate is a saturated ester, whereas cinnamyl butyrate (butyl 3-phenylpropenoate) is an unsaturated analog. The acute oral toxicity (LD50) for cinnamyl butyrate in rats is >5.0 g/kg, with no deaths observed at this dose [1]. While specific toxicity data for n-butyl 3-phenylpropanoate is less readily available, its saturated nature places it in a class of esters generally considered to have a favorable safety profile and is a key differentiator from reactive unsaturated compounds. The presence of the carbon-carbon double bond in cinnamyl butyrate introduces a reactive site that can lead to different metabolic or allergenic outcomes [2].

Toxicology Regulatory Affairs Safety Assessment

Volatility and Boiling Point: A Key Performance Metric for Flavor and Fragrance Release

The boiling point of n-butyl 3-phenylpropanoate is reported as 282.1 ± 9.0 °C at 760 mmHg, with an experimental boiling point of 112-113 °C at a reduced pressure of 1 mmHg [REFS-1, REFS-2]. This moderate volatility is crucial for its performance as a middle-to-base note in fragrance compositions. In comparison, a lower molecular weight analog, ethyl 3-phenylpropanoate (expected boiling point ~245-250 °C), would be significantly more volatile and provide a less sustained odor impact [2].

Physical Chemistry Flavor Release Process Engineering

High-Impact Application Scenarios for Butyl 3-Phenylpropanoate Derived from Differentiated Evidence


Long-Lasting Fine Fragrance and Functional Perfumery Base Note

Due to its higher boiling point (282.1 °C) and moderate volatility compared to lower esters [4], Butyl 3-phenylpropanoate is optimally suited as a base note in perfumery. Its higher LogP of 4.05 indicates good substantivity on skin and fabrics, contributing to fragrance longevity [2]. This makes it a strategic choice for perfumers formulating Eau de Parfum concentrations or for functional products like fabric softeners and laundry detergents where scent endurance is a key performance indicator.

Formulation of Oil-Based and High-Lipid Flavor Systems

The higher lipophilicity (LogP 4.05) of n-butyl 3-phenylpropanoate, as compared to its sec-butyl isomer (LogP 3.67) [4], translates to better solubility and stability in non-polar media. This property is critical for flavor houses developing savory flavors, oil-based extracts, or confectionery fats. It ensures the flavor compound remains homogenously distributed in the lipid phase, preventing off-notes from degradation and ensuring consistent flavor delivery throughout the product's shelf life.

Process Flavor Resistant to Thermal Degradation

With a boiling point of 282.1 °C [4], Butyl 3-phenylpropanoate exhibits the thermal stability required for incorporation into baked goods, heated sauces, and other products subjected to high-temperature processing. Unlike more volatile ethyl or methyl esters, which would rapidly evaporate during cooking, this compound can survive the process to deliver its intended floral-fruity character in the finished food product, making it a reliable ingredient for savory flavor chemists.

Chemically Stable Ingredient for Reactive or Long-Shelf-Life Formulations

As a saturated ester, Butyl 3-phenylpropanoate avoids the reactivity of its unsaturated analogs like cinnamyl butyrate [4]. This chemical stability is a distinct advantage in formulations containing oxidizing agents or those requiring extended shelf life. It is a lower-risk alternative for developers creating complex consumer goods (e.g., cleaning products, air fresheners) where unwanted reactions with other ingredients could lead to off-odors, color changes, or a loss of fragrance intensity over time.

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